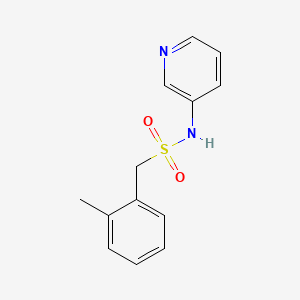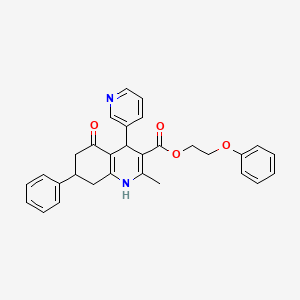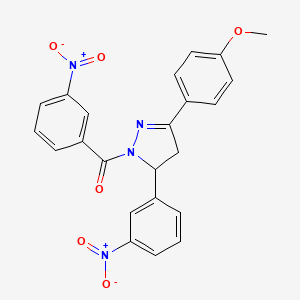
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling pathways. The P2Y6 receptor is mainly expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Scientific Research Applications
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been used in various scientific research applications, including the study of immune cell function, inflammation, and cancer. The P2Y6 receptor is mainly expressed in immune cells, and 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the activation of these cells. This inhibition can lead to a decrease in inflammation and an increase in the effectiveness of cancer treatments.
Mechanism of Action
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is a selective antagonist of the P2Y6 receptor. This receptor is activated by the binding of extracellular nucleotides, such as ATP and UTP. The activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the PI3K-Akt and MAPK pathways. 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 binds to the P2Y6 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of these signaling pathways.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have various biochemical and physiological effects. In immune cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation. In cancer cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit cell proliferation and induce cell death. Additionally, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. One direction is the investigation of the role of the P2Y6 receptor in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective antagonists of the P2Y6 receptor. Additionally, the use of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in combination with other drugs, such as chemotherapy agents, could lead to more effective cancer treatments.
Synthesis Methods
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylamine with 3-pyridinemethanesulfonyl chloride to form N-(2-methylphenyl)-3-pyridinemethanesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-2-methylbenzene to form 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. The final product is purified using column chromatography.
properties
IUPAC Name |
1-(2-methylphenyl)-N-pyridin-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-2-3-6-12(11)10-18(16,17)15-13-7-4-8-14-9-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFUBCBDZQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)
![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)


![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)